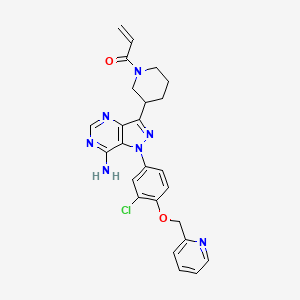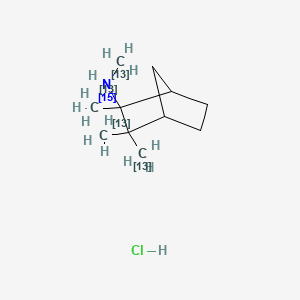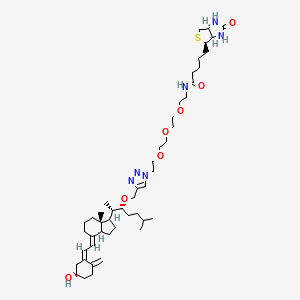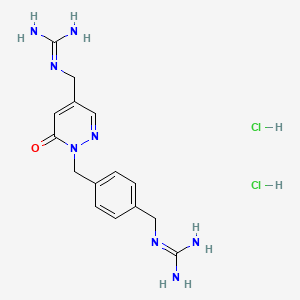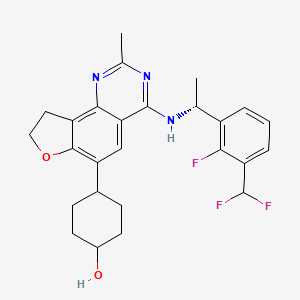
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is a deuterated derivative of a polyunsaturated fatty acid. This compound is characterized by the presence of multiple double bonds and hydroxyl groups, as well as deuterium atoms replacing hydrogen atoms at specific positions. The deuterium substitution can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor fatty acid and subject it to deuterium exchange reactions under specific conditions. This can be followed by selective hydroxylation and double bond formation using catalysts and reagents such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterium oxide (heavy water) and specialized catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product.
化学反応の分析
Types of Reactions
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Deuterium exchange can be achieved using deuterium oxide and a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of hydrogenated or substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics. It is also employed in isotopic labeling studies to trace reaction pathways and intermediates.
Biology
In biological research, this compound is used to investigate the metabolic pathways of polyunsaturated fatty acids and their deuterated analogs. It helps in understanding the role of deuterium in biological systems and its potential effects on enzyme activity and metabolic rates.
Medicine
In medicine, deuterated compounds like this compound are explored for their potential therapeutic benefits. Deuterium substitution can enhance the stability and efficacy of drugs, leading to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties, such as increased stability and resistance to degradation, make it suitable for various applications, including electronics and aerospace.
作用機序
The mechanism of action of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biological effects. The pathways involved may include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
(5Z,8S,9R,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid: The non-deuterated analog of the compound.
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecahydroxy-8,9-dihydroxyicosa-5,11,14-trienoic acid: A compound with hydroxyl groups instead of deuterium atoms.
Uniqueness
The uniqueness of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it valuable for studying isotopic effects and developing deuterium-enriched pharmaceuticals and materials.
特性
分子式 |
C20H34O4 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChIキー |
DCJBINATHQHPKO-OHRLSYMNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCCC(=O)O)O)O |
正規SMILES |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


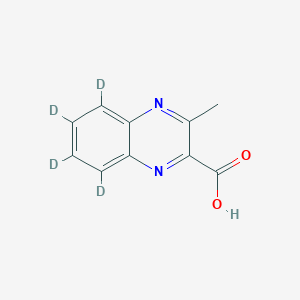
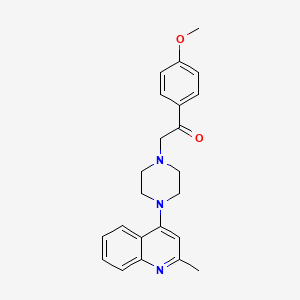

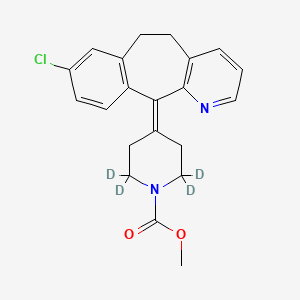
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

